molecular formula C18H15FN2O2 B14984114 5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14984114
M. Wt: 310.3 g/mol
InChI Key: UGGJAVKELOIDRC-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2-oxazole ring, a carboxamide group, and substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.

    Introduction of the carboxamide group: This step involves the reaction of the oxazole intermediate with an amine derivative, often under conditions that promote amide bond formation.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others, often using catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which 5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine and methyl groups can influence the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-(2-chlorophenyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(2-bromophenyl)-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-(2-iodophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-11-7-8-13(9-12(11)2)17-10-16(21-23-17)18(22)20-15-6-4-3-5-14(15)19/h3-10H,1-2H3,(H,20,22)

InChI Key

UGGJAVKELOIDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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